molecular formula C10H14FNO B13051794 (1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

Cat. No.: B13051794
M. Wt: 183.22 g/mol
InChI Key: ICAGVSBRKORTNY-OIBJUYFYSA-N
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Description

(1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a fluorinated aromatic ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of 3-fluoro-4-methylbenzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent like sodium borohydride to ensure the formation of the alcohol group.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group and fluorinated aromatic ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol: A stereoisomer with different spatial arrangement of atoms.

    (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol: A positional isomer with the fluorine and methyl groups swapped.

    (1S,2S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol: A similar compound with chlorine instead of fluorine.

Uniqueness

The unique combination of the chiral center, amino group, and fluorinated aromatic ring in (1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol distinguishes it from other similar compounds. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

ICAGVSBRKORTNY-OIBJUYFYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]([C@H](C)O)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

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